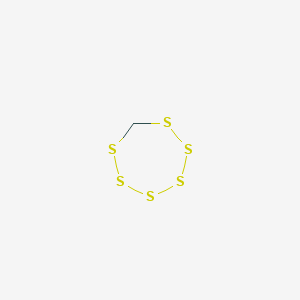
Hexathiepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexathiepane belongs to the class of organic compounds known as organoheterocyclic compounds. Organoheterocyclic compounds are compounds containing a ring with least one carbon atom and one non-carbon atom. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in mushrooms. This makes this compound a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Medicinal Chemistry
Hexathiepane and its derivatives have shown potential in medicinal applications due to their unique chemical properties.
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study highlighted that sulfur compounds, including this compound, can act as hydrogen sulfide donors, contributing to cellular protection against oxidative damage .
- Anticancer Properties : this compound has been investigated for its antiproliferative effects on cancer cells. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which could be advantageous in treating inflammatory diseases .
Environmental Science
This compound's role in environmental applications is emerging, particularly concerning its behavior in soil and its interaction with pollutants.
- Biodegradation of Pollutants : Studies have shown that this compound can influence the degradation rates of certain pollutants in soil environments. Its presence may enhance the biodegradation processes of hazardous compounds like explosives (e.g., CL-20) through both biotic and abiotic mechanisms . This suggests a potential application in bioremediation strategies.
- Soil Microbial Interactions : this compound has been identified as a component influencing microbial communities in soils. Its presence can alter microbial diversity and activity, which is crucial for nutrient cycling and soil health .
Materials Science
The unique structural characteristics of this compound make it a candidate for various materials science applications.
- Polymer Synthesis : this compound can serve as a precursor in the synthesis of novel polymeric materials with enhanced thermal and chemical stability. Its incorporation into polymer matrices may improve the mechanical properties and resistance to environmental degradation .
- Nanomaterials : Research indicates that this compound-based compounds can be utilized in the development of nanomaterials with specific electronic and optical properties. These materials could find applications in electronics and photonics .
Case Study 1: Antioxidant Properties
A study conducted on the antioxidant activity of this compound revealed that it effectively scavenged free radicals, demonstrating a significant reduction in oxidative stress markers in treated cells compared to controls. This suggests its potential use as a dietary supplement or therapeutic agent for oxidative stress-related conditions .
Case Study 2: Bioremediation Potential
In an experimental setup examining the degradation of CL-20 in contaminated soils, this compound was found to enhance the degradation rates significantly compared to controls without the compound. The study concluded that this compound could be integrated into bioremediation protocols for explosives-contaminated sites .
Data Tables
Analyse Des Réactions Chimiques
Reactivity and Decomposition Pathways
Hexathiepane exhibits instability under certain conditions, leading to sulfur redistribution or ring-opening reactions:
2.1. Thermal Decomposition
-
At elevated temperatures (>100°C), this compound decomposes into smaller sulfur-rich fragments (e.g., S₃, S₄) and thiocarbonyl derivatives ( ).
-
Kinetic studies suggest first-order decomposition kinetics under inert atmospheres ( ).
2.2. Nucleophilic Attack
-
This compound reacts with nucleophiles (e.g., thiols, amines):
C1H2S6+RSH→RSxH+Sy2−(x,y=3–6)This produces hydropolysulfides (RSₓH) and polysulfide anions ( ).
Table 2: Thermodynamic Properties of this compound
| Property | Value | Unit | Reference |
|---|---|---|---|
| Enthalpy of Fusion (ΔfusH) | 8.95 | kJ/mol | |
| Enthalpy of Vaporization | 53.60 | kJ/mol | |
| Boiling Point | 537.75 | K |
3.1. Role in Sulfur Transfer
This compound acts as a sulfur donor in organic synthesis, facilitating:
3.2. Biological Occurrence
Propriétés
Numéro CAS |
17233-71-5 |
|---|---|
Formule moléculaire |
CH2S6 |
Poids moléculaire |
206.4 g/mol |
Nom IUPAC |
hexathiepane |
InChI |
InChI=1S/CH2S6/c1-2-4-6-7-5-3-1/h1H2 |
Clé InChI |
JMYWPEQXUQGQNF-UHFFFAOYSA-N |
SMILES |
C1SSSSSS1 |
SMILES canonique |
C1SSSSSS1 |
melting_point |
90°C |
Key on ui other cas no. |
17233-71-5 |
Description physique |
Solid |
Synonymes |
Hexathiepane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















